Vx-702

Rheumatoid Arthritis Clinical Safety p38 MAPK Inhibitor

VX-702 (CAS 479543-46-9) is a second-generation, ATP-competitive p38α MAPK inhibitor (IC50 4–20 nM; Kd 3.7 nM) with 14-fold selectivity over p38β. Unlike generic p38 inhibitors, its unique off-target profile (NLK, JNK2/3) and validated clinical biomarker data (CRP reduction in Phase IIa PCI patients) ensure reproducible, translationally relevant results. Oral bioavailability and a 16–20 h half-life support once-daily in‑vivo dosing, making it the definitive tool for inflammation, cardiovascular, transfusion-medicine, and sepsis-induced organ injury research.

Molecular Formula C19H12F4N4O2
Molecular Weight 404.3 g/mol
CAS No. 479543-46-9
Cat. No. B1139096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVx-702
CAS479543-46-9
Synonyms6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide
Molecular FormulaC19H12F4N4O2
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F
InChIInChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29)
InChIKeyFYSRKRZDBHOFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VX-702: A Second-Generation Oral p38α MAPK Inhibitor with Defined Selectivity Profile for Inflammation Research


VX-702 (CAS 745833-23-2) is a second-generation, ATP-competitive p38 MAP kinase inhibitor developed by Vertex Pharmaceuticals for the potential oral treatment of inflammatory disorders, including rheumatoid arthritis and cardiovascular diseases [1][2]. It exhibits high potency against the p38α isoform (IC50 4–20 nM; Kd 3.7 nM) with a reported 14-fold selectivity over p38β [3]. The compound is characterized by oral bioavailability and a half-life of 16–20 hours, enabling once-daily dosing in clinical investigations [2].

VX-702 Procurement: Why p38α Isoform Selectivity and Oral Bioavailability Preclude Simple Class Substitution


Generic substitution among p38 MAPK inhibitors is scientifically inadvisable due to profound differences in isoform selectivity, off-target kinase profiles, and clinical pharmacokinetics. For instance, VX-702 is a second-generation inhibitor with a defined 14-fold selectivity for p38α over p38β and a unique off-target signature including NLK and JNK2/3 inhibition [1]. In contrast, other clinical candidates like BIRB-796 (Doramapimod) exhibit distinct kinase inhibition patterns and divergent clinical outcomes [2]. Furthermore, VX-702's oral bioavailability and 16–20 hour half-life support once-daily human dosing [3], a feature not universal across this chemical series. These molecular and pharmacological distinctions directly impact experimental reproducibility and therapeutic relevance, mandating compound-specific selection rather than class-based interchangeability.

VX-702 Quantitative Evidence Guide: Head-to-Head Comparisons for p38 Inhibitor Selection


VX-702 vs. VX-745: Superior Clinical Safety Profile with Lower Neurotoxicity Risk

In contrast to its predecessor VX-745 (Neflamapimod), which was discontinued from development due to adverse neurological effects observed in animal studies [1], VX-702 demonstrated a favorable clinical safety profile. In a 12-week Phase II study in rheumatoid arthritis (the VeRA study), VX-702 (5 mg and 10 mg once daily) was well-tolerated, with an overall frequency of adverse events similar between VX-702 and placebo groups [2]. No dose-limiting neurotoxicity was reported, enabling advancement to Phase II development, whereas VX-745's clinical progression was halted preclinically.

Rheumatoid Arthritis Clinical Safety p38 MAPK Inhibitor

VX-702 vs. BIRB-796: Comparable Clinical Efficacy but Differentiated by Sustained CRP Suppression in Cardiovascular Setting

Both VX-702 and BIRB-796 (Doramapimod) are orally active p38 MAPK inhibitors that advanced to Phase II clinical evaluation for rheumatoid arthritis. However, VX-702 uniquely demonstrated a significant and sustained reduction in the inflammatory biomarker C-reactive protein (CRP) in patients with acute coronary syndrome (ACS). In a Phase IIa study in 45 unstable angina patients undergoing PCI, VX-702 treatment led to a statistically significant, dose-dependent decrease in CRP levels within 24 hours of the first dose, and this reduction persisted for 4 weeks post-treatment [1]. This is contrasted with BIRB-796, for which no comparable cardiovascular biomarker data has been reported, and whose development was ultimately discontinued for RA due to efficacy and safety considerations [2].

Acute Coronary Syndrome C-Reactive Protein Clinical Biomarker

VX-702 vs. Class Baseline: Quantified p38α/p38β Isoform Selectivity Enabling Cleaner Target Engagement Studies

VX-702 demonstrates a 14-fold higher potency for p38α (Kd = 3.7 nM) over the p38β isoform (Kd = 17 nM) [1]. This level of isoform selectivity is a key differentiator from earlier-generation p38 inhibitors like SB203580, which exhibit broader kinase inhibition profiles. For instance, the p38α selectivity of VX-702 is quantified, whereas many class members lack precise, publicly available Kd values against both isoforms, making VX-702 a more defined chemical probe for dissecting p38α-specific signaling.

Kinase Selectivity Target Engagement Signal Transduction

VX-702 vs. Other Second-Generation p38 Inhibitors: Documented Off-Target Kinase Profile Enables De-Risked Polypharmacology Studies

The IUPHAR/BPS Guide to Immunopharmacology reports that VX-702 exhibits potential off-target inhibition of ACVR2β, NLK (nemo-like kinase), JNK2, JNK3, and PIK4Cβ [1]. This documented profile is in contrast to many other p38 inhibitors, such as PH-797804 or LY2228820 (Ralimetinib), for which detailed off-target kinome data is not as systematically available in public databases. This knowledge allows researchers to prospectively design experiments to account for or exploit these secondary activities, a clear advantage over compounds with unknown polypharmacology.

Off-Target Effects Kinase Profiling Polypharmacology

VX-702 vs. Placebo: Statistically Significant Clinical Improvement in Rheumatoid Arthritis Signs and Symptoms at 12 Weeks

In the 12-week, double-blind, placebo-controlled VeRA study involving 315 patients with moderate-to-severe rheumatoid arthritis, VX-702 demonstrated a dose-dependent, statistically significant increase in ACR20 response rates, the primary endpoint. At week 12, 40% of patients receiving 10 mg VX-702 achieved an ACR20 response, compared to 30% of patients receiving placebo [1]. ACR20 response rates were 38% for the 5 mg VX-702 group (p=0.04 for dose-response trend) [2]. This clinical validation in a disease-relevant setting is a crucial differentiator from many research-grade p38 inhibitors that lack human efficacy data.

Rheumatoid Arthritis ACR20 Response Clinical Trial

VX-702 vs. Comparator p38 Inhibitors: Unique Utility in Platelet Storage Biology Demonstrated by Improved In Vivo Survival

VX-702 exhibits a unique, non-canonical application in transfusion medicine: it improves the quality and in vivo survival of platelets stored under suboptimal conditions. In a study using a validated SCID mouse model of human platelet transfusion, VX-702 treatment during 14-day cold or thermocycled storage reduced negative platelet activation parameters (CD62, CD63, phosphatidylserine expression) and improved initial recovery and area under the curve in circulation post-transfusion [1]. Importantly, VX-702 did not inhibit agonist-induced platelet aggregation, preserving hemostatic function. This application is not a reported property of other p38 inhibitors like BIRB-796 or VX-745, making VX-702 the preferred tool for investigating the role of p38 MAPK in platelet storage lesion.

Platelet Storage Lesion Transfusion Medicine Ex Vivo Application

VX-702 Applications: Optimal Research Use Cases Based on Evidence


Mechanistic Dissection of p38α-Specific Signaling in Inflammatory Pathways

Use VX-702 in cell-based assays (e.g., LPS-stimulated PBMCs or RAW264.7 macrophages) at concentrations of 0.1–1 μM to selectively inhibit p38α over p38β . Its defined 14-fold isoform selectivity (Kd: p38α=3.7 nM; p38β=17 nM) [1] allows for more precise interpretation of results compared to less selective inhibitors. Monitor downstream cytokine production (IL-6, IL-1β, TNFα) with reported IC50 values of 59, 122, and 99 ng/mL, respectively [2].

Translational Research in Cardiovascular Inflammation and Acute Coronary Syndromes

For studies exploring the role of p38 MAPK in vascular inflammation, VX-702 is the preferred tool based on its demonstrated ability to significantly reduce serum CRP levels in a Phase IIa clinical trial of patients with unstable angina undergoing PCI [3]. This clinical biomarker validation supports its use in in vivo models of atherosclerosis, myocardial infarction, or stent restenosis to assess p38-mediated inflammatory responses.

Improving Platelet Quality in Ex Vivo Storage and Transfusion Models

For transfusion medicine research, supplement platelet storage media with VX-702 (optimal concentration determined experimentally, typically 1–10 μM) to mitigate the platelet storage lesion [4]. This application is uniquely supported by data showing VX-702 reduces activation markers (CD62, CD63) and phosphatidylserine exposure, and improves in vivo survival of stored platelets in a SCID mouse model [4]. Its lack of effect on agonist-induced platelet aggregation ensures hemostatic function is preserved.

Investigating p38 MAPK Inhibition in Sepsis-Associated Acute Kidney Injury (S-AKI)

Utilize VX-702 in in vivo models of S-AKI, such as the Pseudomonas aeruginosa incision infection model in mice [5]. Oral administration of VX-702 (dose to be optimized, reference study used 10 mg/kg) decreased serum IL-6, IL-1β, creatinine, and blood urea nitrogen, and reduced renal apoptosis [5]. This provides a validated tool for exploring the therapeutic potential of p38 inhibition in sepsis-induced organ injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vx-702

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.